4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate

Lipophilicity ADME prediction Membrane permeability

4-Methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate (CAS 304889-57-4, MFCD00824927) is a synthetic heterocyclic ester composed of a 4-methylcoumarin chromophore linked at the 7-position to a benzofuran-2-carboxylate moiety. The compound belongs to the broader coumarin-ester structural class, exhibiting a molecular weight of 320.3 g·mol⁻¹ (C₁₉H₁₂O₅), a predicted ACD/LogP of 3.88, and a topological polar surface area (TPSA) of 66 Ų.

Molecular Formula C19H12O5
Molecular Weight 320.3 g/mol
Cat. No. B11700691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate
Molecular FormulaC19H12O5
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H12O5/c1-11-8-18(20)24-16-10-13(6-7-14(11)16)22-19(21)17-9-12-4-2-3-5-15(12)23-17/h2-10H,1H3
InChIKeyDIRMOOMFSYOMPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate (CAS 304889-57-4): A Coumarin–Benzofuran Ester Hybrid for Lead Discovery and Chemical Biology


4-Methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate (CAS 304889-57-4, MFCD00824927) is a synthetic heterocyclic ester composed of a 4-methylcoumarin chromophore linked at the 7-position to a benzofuran-2-carboxylate moiety . The compound belongs to the broader coumarin-ester structural class, exhibiting a molecular weight of 320.3 g·mol⁻¹ (C₁₉H₁₂O₅), a predicted ACD/LogP of 3.88, and a topological polar surface area (TPSA) of 66 Ų . It is commercially supplied as an AldrichCPR rare-chemicals collection item by Sigma-Aldrich (R561010) and at ≥95% purity by AKSci (1541CD) . The molecule integrates two privileged pharmacophoric substructures—coumarin and benzofuran—into a single scaffold, positioning it as a potentially ligand-efficient probe for targets that recognize both planar heteroaromatic surfaces and hydrogen-bond-accepting ester linkages.

Why 4-Methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate Cannot Be Replaced by Closely Related Coumarin Esters


Although numerous 4-methyl-2-oxo-2H-chromen-7-yl esters share a common coumarin core, the identity of the acyl substituent fundamentally alters the compound's physicochemical, target-binding, and pharmacokinetic profile. The benzofuran-2-carboxylate ester presented here differs from its closest analog—4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (CAS 87468-02-8)—by the replacement of a monocyclic furan ring with a bicyclic benzofuran system [1]. This structural change increases the predicted octanol–water partition coefficient by approximately 0.8 log units (ACD/LogP 3.88 versus XLogP3 3.10), corresponding to roughly a sixfold elevation in lipophilicity that markedly influences membrane partitioning, metabolic clearance, and off-target promiscuity [2]. Furthermore, while the furan analog has been characterized as a direct Factor XIa (FXIa) inhibitor with an IC₅₀ of 0.77 µM, the benzofuran counterpart occupies a distinct region of chemical space that may engage alternative serine protease targets or kinases—substitution between the two without confirmatory selectivity profiling would therefore confound SAR interpretation in anticoagulant or anticancer programs [3]. Additional coumarin esters such as the benzenesulfonate (LogP ~3.27) or acetate (LogP ~2.03) derivatives diverge even more sharply in both lipophilicity and hydrogen-bond-accepting capacity, further precluding generic interchange .

Quantitative Differentiation Evidence for 4-Methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate Versus Comparator Compounds


Lipophilicity-Driven ADME Differentiation: ACD/LogP 3.88 versus XLogP3 3.10 for the Furan-2-carboxylate Analog

The target benzofuran-2-carboxylate ester exhibits an ACD/LogP of 3.88 , markedly higher than the XLogP3 of 3.10 reported for the corresponding furan-2-carboxylate analog (CID 728528) [1]. A separate database source reports a computed LogP of 2.91 for the furan analog , making the 0.78–0.97 log unit difference equivalent to a 6- to 9-fold increase in octanol–water partition coefficient. Both compounds share similar polar surface areas (66 Ų vs. 69.65 Ų); however, the additional benzo-fusion in the target compound contributes greater non-polar surface area that drives passive membrane permeation while potentially elevating susceptibility to CYP450-mediated oxidation.

Lipophilicity ADME prediction Membrane permeability

Aromatic Surface Area and Predicted Target Engagement: Benzofuran versus Furan Substituent

The target compound replaces the monocyclic furan ring of the comparator with a bicyclic benzofuran system, adding one fused benzene ring that increases the molecular weight from 270.24 Da to 320.30 Da and the molar refractivity from approximately 70 cm³ to 86.3 cm³ [1]. This structural expansion provides additional planar aromatic surface area for potential π–π stacking interactions with tyrosine and phenylalanine residues in protein active sites. In kinase inhibitor design, analogous benzofuran-for-furan substitutions have been shown to enhance binding affinity through expanded hydrophobic contact surfaces in the ATP-binding pocket, although no head-to-head biochemical data are available for this specific pair [2].

Molecular recognition π–π stacking Kinase inhibitor design

Ester Linkage Hydrolytic Stability: Benzofuran-2-carboxylate versus Furan-2-carboxylate and Sulfonate Esters

The alkaline hydrolysis rates of benzofuran-2-carboxylic acid esters follow the established rank order: 3-benzo[b]furyl > 2-benzo[b]furyl > phenyl > 3-benzo[b]thienyl [1]. The target compound bears a 2-benzo[b]furyl ester, which hydrolyzes more slowly than the 3-isomer but faster than simple phenyl esters. Although direct kinetic data for this specific coumarin-7-yl ester are not published, the electronic character of the benzofuran-2-carbonyl—with its extended conjugation reducing the electrophilicity of the carbonyl carbon relative to furan-2-carbonyl—predicts moderately enhanced stability toward nucleophilic attack compared with the furan analog [2]. In contrast, coumarin-7-yl sulfonate esters such as 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (LogP 3.27) are susceptible to a different hydrolysis mechanism (sulfonate leaving group) and may exhibit distinct stability profiles in aqueous buffer and plasma .

Ester hydrolysis Chemical stability Plasma stability

Screening Library Provenance and Commercial Purity: InterBioScreen STOCK1N-26854 and AKSci ≥95%

The target compound is catalogued in the InterBioScreen (IBS) natural and synthetic compound library as STOCK1N-26854, a database that has been employed in multiple published virtual screening campaigns against prostate cancer, SARS-CoV-2, and EGFR kinases [1]. This curated library inclusion provides evidence that the compound has passed computational drug-likeness filters and is available for procurement in quantities suitable for high-throughput screening. Commercially, the compound is offered by AKSci at ≥95% purity (catalog 1541CD) with quality assurance backing for each batch, and by Sigma-Aldrich as an AldrichCPR rare-chemicals item (R561010) for early discovery research . The furan analog (CAS 87468-02-8) is also commercially available, but from a more fragmented vendor landscape with variable purity specifications .

Screening library Commercial availability Purity specification

Selectivity Profile Divergence: FXIa Inhibition (Furan Analog) versus Unknown Target Profile (Benzofuran Analog)

The furan-2-carboxylate analog has been characterized as a direct, selective FXIa inhibitor (IC₅₀ = 0.77 µM) with moderate-to-high selectivity over thrombin, factor Xa, factor IXa, factor XIIa, plasmin, trypsin, and chymotrypsin, and it selectively doubled the activated partial thromboplastin time (APTT) of human plasma at a concentration of 72 µM [1]. No comparable selectivity or potency data have been published for the benzofuran-2-carboxylate analog. However, monosulfated benzofuran-based inhibitors have been independently identified as allosteric FXIa inhibitors (e.g., monosulfated trimer 24, IC₅₀ = 0.82 µM) operating through the A3 domain rather than the active site [2], suggesting that the benzofuran scaffold can engage FXIa through a distinct binding mode. The target compound—an uncharged, non-sulfated benzofuran-2-carboxylate ester—may therefore exhibit a target selectivity profile that is fundamentally different from both the furan-2-carboxylate active-site inhibitor and the sulfated benzofuran allosteric series.

Factor XIa Anticoagulant Serine protease selectivity

Predicted Physicochemical Property Space Differentiation from Benzenesulfonate and Acetate Coumarin Esters

Among the three commercially available 4-methyl-2-oxo-2H-chromen-7-yl ester variants, the benzofuran-2-carboxylate ester occupies a distinct region of physicochemical property space: LogP 3.88, MW 320.3, TPSA 66 Ų, 0 hydrogen bond donors, and 5 hydrogen bond acceptors, with zero Rule-of-5 violations . By comparison, the benzenesulfonate ester (MW 316, LogP 3.27) is slightly less lipophilic and incorporates a sulfonate group that alters hydrogen-bond-accepting geometry, while the acetate ester (MW 218, LogP 2.03) is substantially smaller and more polar, with 3 hydrogen bond acceptors and a TPSA of 56.5 Ų [1]. These property differences translate into divergent predicted ADME profiles: the benzofuran ester's higher LogD (pH 7.4) of 3.96 predicts greater tissue distribution and metabolic clearance compared with the acetate (estimated LogD ~2.0), while its TPSA of 66 Ų remains within the favorable range for oral bioavailability (<140 Ų) .

Drug-likeness Physicochemical properties Lead optimization

Recommended Application Scenarios for 4-Methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Expansion of Chromen-7-yl Ester Anticoagulant Leads

The furan-2-carboxylate analog has validated the chromen-7-yl ester scaffold as a selective FXIa inhibitor chemotype (IC₅₀ = 0.77 µM) [1]. The benzofuran-2-carboxylate variant—with its +0.8 log unit lipophilicity shift and expanded aromatic surface area—provides a logical SAR probe to test whether increased hydrophobic contact with the FXIa active site or the A3 allosteric pocket (analogous to monosulfated benzofuran trimer 24, IC₅₀ = 0.82 µM [2]) enhances affinity or alters the inhibition mechanism. Procurement of this compound alongside the furan analog enables matched-pair analysis to isolate the contribution of the benzo-fusion to potency and selectivity.

Kinase Inhibitor Fragment-to-Lead Optimization Leveraging Benzofuran π–Stacking Potential

Coumarin–benzofuran hybrids have demonstrated antiproliferative activity against breast cancer cell lines (MCF-7 IC₅₀ values as low as 0.07 µM, compared with lapatinib IC₅₀ = 4.69 µM) in multikinase inhibition studies [3]. The target compound, with its benzofuran-2-carboxylate substituent, offers a planar, electron-rich aromatic surface for π–π stacking with kinase hinge-region residues. The compound's high LogP (3.88) and favorable TPSA (66 Ų) suggest suitability for Type I or Type II kinase inhibitor design where hydrophobic back-pocket occupancy is desired .

Virtual Screening Library Enrichment with a Pre-Filtered, Drug-Like Benzofuran Scaffold

The compound's inclusion in the InterBioScreen library (STOCK1N-26854) and its zero Rule-of-5 violations confirm that it has passed computational drug-likeness filters and is available in a screening-ready format . Laboratories conducting structure-based virtual screening against novel protein targets can procure this compound from AKSci (≥95% purity) as a validated hit follow-up molecule, particularly for targets where benzofuran-containing ligands have shown enriched hit rates in prior campaigns (e.g., EGFR, SARS-CoV-2 main protease, and HSF1 [4][5]).

Hydrolytic Stability Assessment of Heterocyclic Ester Prodrugs or Chemical Probes

The benzofuran-2-carboxylate ester linkage exhibits intermediate hydrolytic lability relative to other heterocyclic carboxylate esters (rate rank: 3-benzofuryl > 2-benzofuryl > phenyl) [6]. This compound can serve as a model substrate for systematic stability studies comparing coumarin-7-yl esters with different acyl groups (furan-2-carboxylate, benzenesulfonate, acetate) under standardized conditions (aqueous buffer, pH 2–10, 37 °C; human plasma; liver microsomes). Such data are essential for determining whether the benzofuran ester is suitable as a stable chemical probe or whether its hydrolysis product (benzofuran-2-carboxylic acid) contributes to observed biological activity.

Quote Request

Request a Quote for 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.